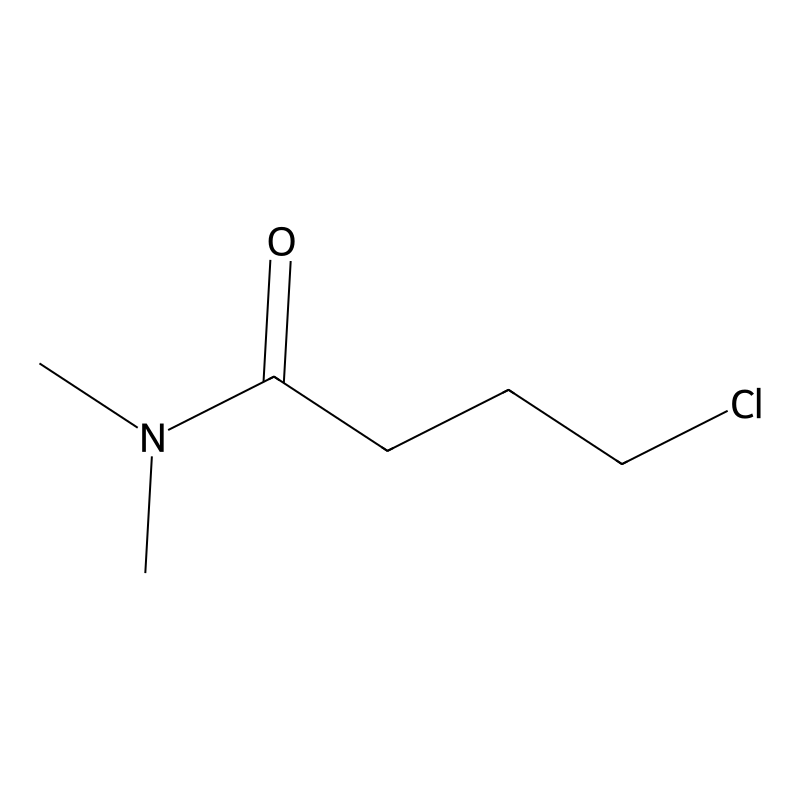

4-chloro-N,N-dimethylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we know:

- Basic Properties: Several resources, including PubChem [] and ChemSpider [], provide basic information about the molecule, such as its chemical formula (C6H12ClNO), molecular weight (149.62 g/mol), and InChI string. These resources do not, however, specify any known research applications.

- Commercial Availability: 4-Chloro-N,N-dimethylbutanamide is commercially available from a few chemical suppliers, primarily as a research tool []. This suggests potential research applications, but the specific nature of those applications remains unclear.

4-chloro-N,N-dimethylbutanamide, also known as N,N-dimethyl-4-chlorobutanamide, is a chemical compound with the molecular formula C₆H₁₂ClNO. It is characterized by the presence of a chlorine atom at the fourth position of the butanamide chain, along with two dimethyl groups attached to the nitrogen atom. This compound has a density of approximately 1.0 g/cm³, a boiling point of about 221.4 °C at 760 mmHg, and exhibits low vapor pressure at room temperature . The compound's structural formula can be represented as:

textCl |H3C—C—C(=O)—N(CH3)2 | H

There is currently no documented information regarding a specific mechanism of action for 4-chloro-N,N-dimethylbutanamide in biological systems.

Several synthetic routes have been developed for producing 4-chloro-N,N-dimethylbutanamide:

- Direct Amide Formation: The reaction of 4-chlorobutyric acid with dimethylamine under appropriate conditions can yield the desired amide.

- One-Pot Synthesis: A method involving the use of 4-chloro-2,2-dimethylbutanal has been reported, where it is treated with dimethylamine to produce the amide efficiently .

- Chan-Lam Coupling Reaction: This approach involves coupling methylboronic acid with 4-chloro-N-methylbutanamide to synthesize the compound .

4-chloro-N,N-dimethylbutanamide is primarily utilized in organic synthesis as an intermediate for various chemical compounds. Its derivatives are explored for applications in pharmaceuticals and agrochemicals due to their potential biological activities. The compound also plays a role in developing environmentally friendly synthetic methodologies .

Several compounds share structural similarities with 4-chloro-N,N-dimethylbutanamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-Dimethylbutanamide | C₆H₁₃NO | Lacks chlorine; simpler structure; lower boiling point |

| N-Methyl-4-chlorobutanamide | C₅H₁₁ClNO | Contains one less methyl group; similar reactivity |

| N,N-Diethylbutanamide | C₈H₁₅NO | Ethyl groups instead of methyl; different properties |

Uniqueness: The presence of a chlorine atom at the fourth position distinguishes 4-chloro-N,N-dimethylbutanamide from its analogs, potentially imparting unique chemical reactivity and biological properties that merit further exploration .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant